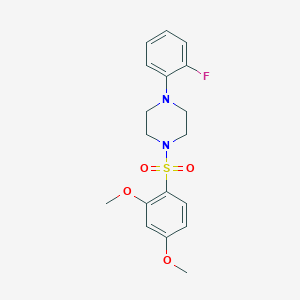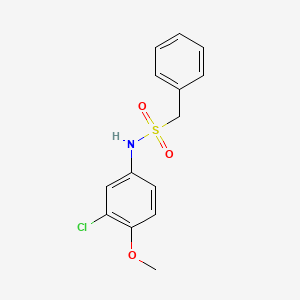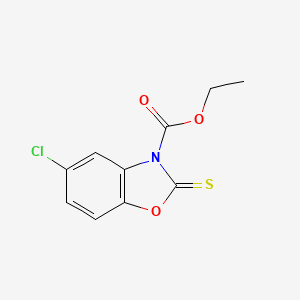
1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperazine ring substituted with a 2,4-dimethoxybenzenesulfonyl group and a 2-fluorophenyl group
Méthodes De Préparation
The synthesis of 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This step results in the formation of the sulfonylated piperazine intermediate. Subsequently, the intermediate is reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a potential drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2,4-DIMETHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions with biological targets.
1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-CHLOROPHENYL)PIPERAZINE: The presence of a chlorine atom instead of fluorine may lead to variations in chemical behavior and biological activity.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-14-7-8-18(17(13-14)25-2)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBUJWRMXAKRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(diethylamino)phenyl]-2-(4-methoxybenzoyl)acrylonitrile](/img/structure/B5454837.png)
![17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5454849.png)


![2-benzyl-3-(4-methoxyphenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5454869.png)
![6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5454891.png)

![N-[2-(2-methylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B5454901.png)
![4-({3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)-1,3-oxazolidin-2-one](/img/structure/B5454908.png)
![2-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B5454915.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5454921.png)
![1,3-dimethyl-7-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5454928.png)
![2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5454935.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5454939.png)
